molecular formula C19H18O7S B2375907 3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate CAS No. 637750-85-7

3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate

Cat. No.: B2375907
CAS No.: 637750-85-7
M. Wt: 390.41
InChI Key: HUJXVXRUNWAQKK-UHFFFAOYSA-N
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Description

3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromenone core structure, which is a fused ring system consisting of a benzene ring and a pyrone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the Ethoxyphenoxy Group: The ethoxyphenoxy group can be introduced through an etherification reaction, where the chromenone core is reacted with 2-ethoxyphenol in the presence of a suitable base such as potassium carbonate.

    Formation of the Methanesulfonate Ester: The final step involves the esterification of the hydroxyl group on the chromenone core with methanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to a hydroxyl group or to reduce other functional groups present in the molecule.

    Substitution: The methanesulfonate ester group can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound may be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.

    Industry: Used in the production of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit enzymes involved in oxidative stress pathways or modulate receptors related to inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Ethyl methanesulfonate: An alkylating agent used in genetic research.

    Tamsulosin: A selective α1 receptor antagonist used in the treatment of benign prostatic hyperplasia.

    Reboxetine: A norepinephrine reuptake inhibitor used as an antidepressant.

Uniqueness

3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Unlike ethyl methanesulfonate, which is primarily used as a mutagen, this compound has broader applications in chemistry, biology, and medicine. Compared to tamsulosin and reboxetine, it offers different mechanisms of action and potential therapeutic uses.

Properties

IUPAC Name

[3-(2-ethoxyphenoxy)-2-methyl-4-oxochromen-7-yl] methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O7S/c1-4-23-15-7-5-6-8-16(15)25-19-12(2)24-17-11-13(26-27(3,21)22)9-10-14(17)18(19)20/h5-11H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUJXVXRUNWAQKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC2=C(OC3=C(C2=O)C=CC(=C3)OS(=O)(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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